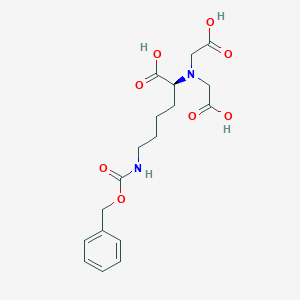

N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine

描述

N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes both carboxymethyl and phenylmethoxycarbonyl groups, making it a subject of interest in synthetic chemistry and biological research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve the use of protecting groups such as tert-butoxycarbonyl (Boc) for the amino groups and benzyl for the carboxyl groups. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for its application in various industries. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels.

化学反应分析

Types of Reactions

N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

科学研究应用

Chemistry

CBL serves as a versatile building block in synthetic chemistry. It is utilized in the synthesis of more complex molecules and as a reagent in various chemical reactions. The compound's ability to undergo multiple types of reactions—such as oxidation, reduction, and substitution—enhances its utility in developing novel chemical entities.

Types of Reactions

- Oxidation: Introduces additional functional groups or modifies existing ones.

- Reduction: Removes oxygen-containing groups or reduces double bonds.

- Substitution: Replaces one functional group with another.

Biology

In biological research, CBL is investigated for its potential interactions with biomolecules. Its design allows for the study of enzyme inhibition and activation as well as receptor binding. These interactions can lead to various biological effects that are critical for understanding cellular processes.

Medicine

CBL is being explored for its therapeutic potential. Studies have indicated that it may influence biological systems positively, making it a candidate for drug development and therapeutic applications. Its role in the synthesis of nickel-chelating fluorinated lipids for protein monolayer crystallization also highlights its importance in medicinal chemistry.

Industry

In industrial applications, CBL is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to act as a chelating agent makes it valuable in formulations requiring metal ion coordination.

Case Study 1: Synthesis of Nickel-Chelating Lipids

Research has demonstrated that CBL can be used to synthesize nickel-chelating fluorinated lipids essential for protein monolayer crystallizations. This application is particularly significant in biochemistry and molecular biology, where understanding protein interactions is crucial for drug design and development .

Case Study 2: Biocompatibility Studies

In studies involving neuronal tracers functionalized with CBL derivatives, researchers have assessed the compound's biocompatibility using murine neuroblastoma cells. The results indicated no cytotoxic effects at concentrations up to 50 μM, suggesting that CBL derivatives could be safe for use in biomedical applications .

作用机制

The mechanism of action of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes. The exact pathways and targets depend on the specific application and context of its use.

相似化合物的比较

Similar Compounds

- N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine shares similarities with other amino acid derivatives and peptides that contain carboxymethyl and phenylmethoxycarbonyl groups.

- Compounds such as N-Boc-L-phenylalanine and N-Boc-L-lysine are structurally related and often used in similar synthetic and research contexts.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

生物活性

N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine (CBL) is a synthetic amino acid derivative that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H24N2O8

- Molecular Weight : 396.39 g/mol

- CAS Number : 113231-04-2

- SMILES Notation : O=C(OCC1=CC=CC=C1)NCCCCC@HN(CC(O)=O)CC(O)=O

CBL features a carbobenzyloxy group and two carboxymethyl groups attached to the lysine backbone, which contribute to its solubility and reactivity in biological systems.

Biological Activity Overview

CBL has been studied for its role as a competitive inhibitor of various enzymes, particularly those involved in metabolic pathways. Its structural modifications enhance its ability to interact with specific biological targets.

1. Inhibition of Bitter Taste Receptors

Research indicates that CBL acts as a competitive inhibitor of bitter taste receptor 4 (T2R4), with an IC50 value of approximately 59 nM. This property makes it a valuable tool for studying taste perception and receptor signaling pathways .

2. Potential Antiparasitic Activity

CBL has shown promise in inhibiting the activity of Plasmodium falciparum asparagine tRNA synthetase, an essential enzyme for protein synthesis in the malaria-causing parasite. This inhibition disrupts protein translation, potentially leading to therapeutic effects against malaria.

The mechanism by which CBL exerts its biological effects primarily involves:

- Competitive Inhibition : By mimicking substrate structures, CBL competes with natural substrates for binding to target enzymes, effectively reducing their activity.

- Enzyme Interaction : The carboxymethyl groups enhance the binding affinity to enzyme active sites, facilitating effective inhibition.

Case Studies and Experimental Data

Applications

CBL's unique properties make it suitable for various applications:

- Pharmaceutical Development : Its inhibitory effects on key enzymes suggest potential use in drug development for metabolic disorders and infectious diseases.

- Taste Modulation Research : As a bitter receptor antagonist, CBL can be utilized in studies aimed at understanding taste perception and dietary behaviors.

属性

IUPAC Name |

(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O8/c21-15(22)10-20(11-16(23)24)14(17(25)26)8-4-5-9-19-18(27)28-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,27)(H,21,22)(H,23,24)(H,25,26)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSASMXBVVMAAS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427731 | |

| Record name | AC1OFBZX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113231-04-2 | |

| Record name | AC1OFBZX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。